![molecular formula C11H13NO2 B3013534 (S)-Benzyl 2-methylaziridine-1-carboxylate CAS No. 946088-68-2](/img/structure/B3013534.png)
(S)-Benzyl 2-methylaziridine-1-carboxylate
Overview
Description
Aziridines are three-membered nitrogen-containing heterocycles . They are important synthetic targets due to their substantial ring strain and resultant proclivity towards ring-opening reactions, making them versatile precursors of diverse amine products . In some cases, the aziridine functional group itself imbues important biological activity, such as anti-tumor activity .
Synthesis Analysis
Aziridines are typically synthesized using electrophilic nitrogen sources rather than widely available amine nucleophiles . A new approach involves the electrochemical transformation of unactivated alkenes into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions . This expands the scope of readily accessible N-alkyl aziridine products .Molecular Structure Analysis
Aziridines are characterized by a three-membered ring containing a nitrogen atom . This structure results in substantial ring strain, which is a key factor in their reactivity .Chemical Reactions Analysis
Aziridines are often used in synthetic chemistry due to their propensity for ring-opening reactions . They can also exhibit cytotoxicity related to alkylation reactions in vivo .Physical And Chemical Properties Analysis
Aziridines are characterized by their ring strain and reactivity . They are typically synthesized from alkenes and amines .Scientific Research Applications
- Application : The polymerization of tert-butyl aziridine-1-carboxylate (BocAz) has been reported. BocAz contains an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen, which activates it for AROP. This allows the synthesis of low-molecular-weight poly(BocAz) chains. Deprotection of poly(BocAz) using trifluoroacetic acid (TFA) produces linear polyethyleneimine .
Polymer Synthesis:
Synthetic Building Block
Mechanism of Action
Target of Action
The primary target of (S)-Benzyl 2-methylaziridine-1-carboxylate is Protein Disulfide Isomerases (PDIs) . PDIs are enzymes containing catalytically active thiol groups, which usually are located in the endoplasmic reticulum (ER). In the case of malignant transformation, they migrate to the cell surface .
Mode of Action
(S)-Benzyl 2-methylaziridine-1-carboxylate, like other aziridine-2-carboxylic acid derivatives, is believed to selectively alkylate only thiol groups of cancer cell surface proteins . This is due to the high strain energy of the aziridine ring, which promotes high reactivity of aziridines toward nucleophiles . The reaction mainly proceeds with ring opening and generation of alkylated products .
Biochemical Pathways
The compound’s action may be associated with the inhibition of extracellular cysteine-containing proteins of cancer cells . This suggests that the antitumor and immunostimulatory activity of the compound may be linked to the disruption of the normal function of PDIs, which play a crucial role in the correction of the 3D structure of native proteins synthesized in the ER .
Result of Action
The result of the compound’s action is likely the inhibition of PDIs, leading to disruption of protein folding and potentially contributing to the death of cancer cells . PDIs of the extracellular matrix of cancer cells are also antibody targets during immune-mediated tumor destruction .
Action Environment
The compound’s action may be influenced by the physiological pH, as nucleophilic ring-opening reactions of aziridine-2-carboxamide with N- and O-nucleophiles take place only in acidic solutions, while reactions with S-nucleophiles occur irrespective of the pH and at a significantly higher reaction rate . This suggests that the compound’s action, efficacy, and stability could be influenced by the pH of the environment.
Safety and Hazards
Future Directions
The development of new methods for the synthesis of aziridines, such as the electrochemical method mentioned above, opens up new possibilities for the synthesis of a wide range of N-alkyl aziridine products . This could have implications for the synthesis of amine-containing natural products, agrochemicals, and pharmaceuticals .
properties
IUPAC Name |
benzyl (2S)-2-methylaziridine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-9-7-12(9)11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-,12?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBRSMFTXSITMJ-QHGLUPRGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN1C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl 2-methylaziridine-1-carboxylate |
Synthesis routes and methods
Procedure details
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